N1-(2-chlorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
CAS No.: 898450-15-2
Cat. No.: VC4357643
Molecular Formula: C21H23ClFN3O4S
Molecular Weight: 467.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898450-15-2 |
|---|---|
| Molecular Formula | C21H23ClFN3O4S |
| Molecular Weight | 467.94 |
| IUPAC Name | N'-(2-chlorophenyl)-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
| Standard InChI | InChI=1S/C21H23ClFN3O4S/c22-18-6-1-2-7-19(18)25-21(28)20(27)24-13-12-16-5-3-4-14-26(16)31(29,30)17-10-8-15(23)9-11-17/h1-2,6-11,16H,3-5,12-14H2,(H,24,27)(H,25,28) |
| Standard InChI Key | JHRYLSJMVICMDX-UHFFFAOYSA-N |
| SMILES | C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Introduction
N1-(2-chlorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound that belongs to the oxalamide class. Oxalamides are derivatives of oxalic acid and are characterized by their amide linkages. This specific compound features a chlorophenyl group and a fluorophenylsulfonyl group, which contribute to its potential biological activity and utility in medicinal chemistry.
Synthesis
The synthesis of such complex organic compounds typically involves multi-step organic reactions. These may include nucleophilic substitutions, coupling reactions, and possibly cyclization steps to achieve the final compound. Conditions such as temperature, solvent choice, and reaction time are critical to optimize yields and purity.
Potential Applications
Oxalamide derivatives, including N1-(2-chlorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide, are investigated for their pharmacological properties, particularly in neuropharmacology and cancer research. Their ability to interact with biological targets makes them valuable in drug development and biological assays.
Data Table: Comparison with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| N1-(4-chlorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide | Not specified | Approximately 495.99 | Not specified |
| N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide | C18H21N3O4 | 343.4 | 745047-53-4 |
| N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methylbenzyl)oxalamide | C23H28FN3O4S | 461.6 | 898445-31-3 |
| N1-(2,4-dimethylphenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide | C23H28FN3O4S | 461.6 | 898450-17-4 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume